The 5-beta-reduced isomer of ANDROSTERONE. Etiocholanolone is a major metabolite of TESTOSTERONE and ANDROSTENEDIONE in many mammalian species including humans. It is excreted in the URINE.
Epiandrosterone
CAS No.: 481-29-8
Cat. No.: VC21337943
Molecular Formula: C19H30O2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 481-29-8 |
---|---|
Molecular Formula | C19H30O2 |
Molecular Weight | 290.4 g/mol |
IUPAC Name | 3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
Standard InChI | InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3 |
Standard InChI Key | QGXBDMJGAMFCBF-UHFFFAOYSA-N |
Isomeric SMILES | C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O |
SMILES | CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O |
Canonical SMILES | CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O |
Melting Point | 181.5 °C |
Chemical Structure and Properties
Epiandrosterone, also known as isoandrosterone, 3β-androsterone, 3β-hydroxy-5α-androstan-17-one, or 5α-androstan-3β-ol-17-one, is a steroid hormone with weak androgenic activity. It was first isolated in 1931 by Adolf Friedrich Johann Butenandt and Kurt Tscherning, who distilled over 17,000 liters of male urine to obtain 50 milligrams of crystalline androsterone (likely mixed isomers) . This pioneering work established that the chemical formula of epiandrosterone is very similar to estrone.
Epiandrosterone has been shown to naturally occur in most mammals, including pigs . The compound functions as a metabolite of testosterone and dihydrotestosterone (DHT) and exhibits the following chemical and physical properties:
Table 1: Physical and Chemical Properties of Epiandrosterone
Property | Value |
---|---|
Chemical Formula | C₁₉H₃₀O₂ |
Molar Mass | 290.447 g·mol⁻¹ |
Structure | Steroid with 3β-hydroxy and 17-ketone groups |
Solubility | Poorly soluble in water, soluble in organic solvents |
Physical Appearance | Crystalline solid |
Physiological Functions
Epiandrosterone serves multiple physiological functions in the human body, many of which stem from its position in steroid hormone pathways.
Androgenic Effects
One of the primary physiological functions of epiandrosterone is its role as a precursor to dihydrotestosterone (DHT), a potent androgen hormone. DHT is involved in the development of male sexual characteristics and is important for maintaining muscle mass, bone density, and libido . Epiandrosterone's conversion to DHT contributes to its androgenic effects, which may include promoting lean muscle growth and enhancing strength, though these effects are relatively weak compared to testosterone itself .
Neurological Effects
Epiandrosterone has been studied for its potential neuroprotective effects. Some research suggests that it may support cognitive function and protect against neurodegenerative diseases . The compound also affects mood and behavior, potentially influencing emotional well-being and stress response mechanisms .
Cardiovascular Effects
Research has demonstrated that epiandrosterone inhibits the pentose phosphate pathway (PPP) and dilates isolated blood vessels pre-contracted by partial depolarization . Studies found that epiandrosterone (10-100 μM) dose-dependently decreases left-ventricular developed pressure (LVDP), the rate of myocardial contraction (+dp/dt), and the pressure rate product (PRP) .
Table 2: Effects of Epiandrosterone (100 μM) on Cardiac Parameters
Parameter | Before Treatment | After Treatment | Significance |
---|---|---|---|
LVDP | 131±9 mmHg | 34±7 mmHg | P<0.05 |
+dp/dt | 1515±94 mmHg/s | 542±185 mmHg/s | P<0.05 |
PRP | 37870±2471 HR×mmHg/min | 9498±2375 HR×mmHg/min | P<0.05 |
Electrophysiological analysis revealed that epiandrosterone dose-dependently inhibits L-type channel currents carried by Ba²⁺ by as much as 50%, with an IC₅₀ of 42±6 μM . These results suggest that epiandrosterone may act as an L-type Ca²⁺ channel antagonist with properties similar to those of 1,4-dihydropyridine (DHP) calcium channel blockers .
Clinical Applications and Biomarkers
Metabolic Pathway Modulation
Epiandrosterone and its derivatives have shown promise as inhibitors of glucose-6-phosphate dehydrogenase activity, suggesting potential therapeutic significance in modulating metabolic pathways . The compound serves as a precursor or substrate for cytochrome P450 species and enzymes that produce 7alpha- and 7beta-hydroxylated metabolites in the human brain and other organs . These 7-hydroxylated derivatives exert anti-glucocorticoid and neuroprotective effects, pointing to potential therapeutic applications .
Biomarker in Health Conditions
Research has identified associations between epiandrosterone levels and specific health conditions. Notably, in a study involving chronic widespread musculoskeletal pain (CWP), epiandrosterone sulfate (EAS) was highly associated with pain conditions . The research found that lower levels of EAS were associated with a higher risk of CWP, with this relationship being statistically significant (P = 1.05 × 10⁻⁰⁹ in TwinsUK and P = 3.70 × 10⁻⁰⁶ in KORA study populations) .
Additionally, patients with subclinical hypercortisolism (SH) showed significantly decreased levels of several steroids, including epiandrosterone sulfate . This finding was observed even when unilateral, bilateral, male, and female subgroups were analyzed separately, suggesting a consistent pattern across demographic and clinical classifications .
Detection in Sports and Anti-Doping Applications
Sulfoconjugated epiandrosterone has been investigated as a potential long-term marker for the abuse of certain endogenous anabolic agents, including testosterone, which continues to be widely used as a performance-enhancing agent in sport .
Current Research Directions
Research on epiandrosterone continues in several domains:
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Its potential role in modulating calcium channels and cardiovascular effects requires further investigation to determine therapeutic applications.
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The relationship between epiandrosterone levels and chronic pain conditions warrants additional study to clarify causality and potential intervention strategies.
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More comprehensive understanding of epiandrosterone's neurological effects could lead to applications in cognitive health and neurodegenerative disease management.
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The metabolic pathway effects, particularly regarding glucose-6-phosphate dehydrogenase inhibition, present opportunities for research into metabolic disorders.
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